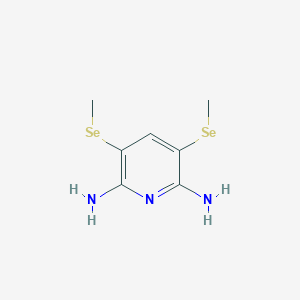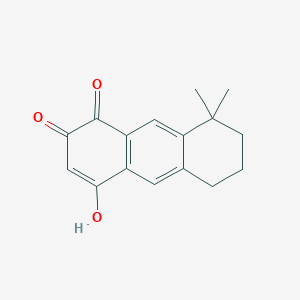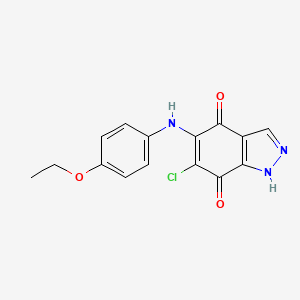
3,5-Bis(methylselanyl)pyridine-2,6-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Bis(methylselanyl)pyridine-2,6-diamine is a chemical compound known for its unique structure and properties It is characterized by the presence of two methylselanyl groups attached to a pyridine ring, along with two amino groups at the 2 and 6 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(methylselanyl)pyridine-2,6-diamine typically involves the reaction of 3,5-diaminopyridine with methylselanyl reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the product. Common solvents used include ethanol and dichloromethane, and the reaction temperature is maintained between 0°C to 25°C.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency in the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 3,5-Bis(methylselanyl)pyridine-2,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diselenides or other oxidized derivatives.
Reduction: Reduction reactions can convert the methylselanyl groups to selenol groups.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions include diselenides, selenols, and various substituted derivatives, depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3,5-Bis(methylselanyl)pyridine-2,6-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential antioxidant properties and its ability to interact with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to oxidative stress.
Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 3,5-Bis(methylselanyl)pyridine-2,6-diamine involves its interaction with molecular targets such as enzymes and receptors. The methylselanyl groups can participate in redox reactions, modulating the activity of oxidative enzymes and pathways. This compound can also form complexes with metal ions, influencing various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
3,5-Diaminopyridine: Lacks the methylselanyl groups, making it less reactive in redox reactions.
3,5-Bis(methylthio)pyridine-2,6-diamine: Contains sulfur instead of selenium, resulting in different chemical properties and reactivity.
2,6-Diaminopyridine: Similar structure but without the substituents at the 3 and 5 positions.
Uniqueness: 3,5-Bis(methylselanyl)pyridine-2,6-diamine is unique due to the presence of methylselanyl groups, which impart distinct redox properties and reactivity. This makes it particularly valuable in applications requiring oxidative stability and reactivity.
Eigenschaften
CAS-Nummer |
918156-34-0 |
|---|---|
Molekularformel |
C7H11N3Se2 |
Molekulargewicht |
295.1 g/mol |
IUPAC-Name |
3,5-bis(methylselanyl)pyridine-2,6-diamine |
InChI |
InChI=1S/C7H11N3Se2/c1-11-4-3-5(12-2)7(9)10-6(4)8/h3H,1-2H3,(H4,8,9,10) |
InChI-Schlüssel |
FPPHKSCTQQPTSG-UHFFFAOYSA-N |
Kanonische SMILES |
C[Se]C1=CC(=C(N=C1N)N)[Se]C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-Bromo-1-(3-nitrophenyl)ethylidene]hydroxylamine](/img/structure/B12623769.png)
![5-[(Naphthalen-2-yl)amino]-3H-1,2,4-dithiazole-3-thione](/img/structure/B12623775.png)

![(6S)-6-(3-fluorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one](/img/structure/B12623787.png)

![2-[2,6-Bis(4-chlorophenyl)-4-phenylpyridin-1(4H)-yl]aniline](/img/structure/B12623803.png)
![1-[(2,6-Dichlorophenyl)methyl]-1H-indazole-3-carbonyl chloride](/img/structure/B12623808.png)
![[2-(Hexadecanoyloxy)ethyl]phosphonic acid](/img/structure/B12623814.png)



![5-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyridine-2-carbonitrile](/img/structure/B12623826.png)
![1,2,3-Trimethoxy-5-[(4-methylphenyl)methyl]benzene](/img/structure/B12623838.png)
